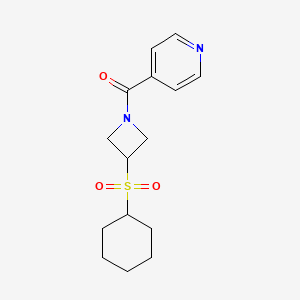

methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

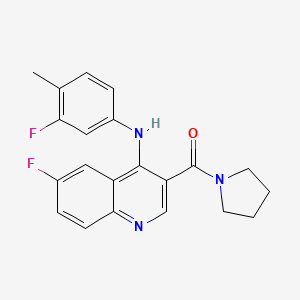

The compound of interest, "methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate," is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a pyrazole ring, a common motif in medicinal chemistry, linked to a sulfonamide group and a tert-butyl benzyl moiety. This structure suggests potential for biological activity, as both pyrazoles and sulfonamides are prevalent in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrazole compounds has been described in the literature. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was achieved from para-methyl-acetophenone and ethyl trifluoroacetate, with optimization of reaction conditions such as base amount, solvent, temperature, and time to improve yield . Another related synthesis involved the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine to produce tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using quantum mechanical calculations and spectroscopic techniques. For example, the molecular structure and vibrational frequencies of a similar sulfonamide were determined using Density Functional Theory (DFT) and spectroscopic methods such as FT-IR and FT-Raman . The molecular electrostatic potential, which can indicate sites of electrophilic and nucleophilic attack, was also mapped. These techniques could be applied to the compound of interest to gain insights into its molecular structure and reactivity.

Chemical Reactions Analysis

The reactivity of pyrazole-based compounds can be quite diverse. For instance, a study on new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole demonstrated a variety of chemical reactions, including condensation, cyclization, and reactions with hydrazine, phenyl hydrazine, and thiourea to afford different pyrazoles, isoxazoles, and pyrimidinethiones . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the introduction of fluorinated groups has been shown to affect the properties of pyrazole-4-carboxylic acids, as demonstrated in a study on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids . The presence of tert-butyl and sulfonamide groups in the compound of interest would also be expected to influence its solubility, stability, and potential for interactions with biological targets.

科学的研究の応用

Synthesis and Antitumor Applications

Research has explored the synthesis of novel methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate derivatives, focusing on their potential as antitumor agents. A study by Abonía et al. (2011) detailed the synthesis of 1,2,5-trisubstituted benzimidazoles, demonstrating significant activity against a variety of cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia, indicating their potential in cancer therapy (Abonía et al., 2011).

Metabolic Pathways and Drug Development

Further research has focused on the metabolic pathways of related compounds, elucidating their biochemical interactions and potential in drug development. Prakash et al. (2008) investigated the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, revealing insights into its oxidative pathways and the formation of metabolites. This study contributes to understanding the metabolic behavior of similar chemical entities in human liver microsomes and could aid in the development of related therapeutic agents (Prakash et al., 2008).

特性

IUPAC Name |

methyl 1-[(4-tert-butylphenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-16-7-6-12-25(13-16)30(27,28)20-19(21(26)29-5)15-24(23-20)14-17-8-10-18(11-9-17)22(2,3)4/h8-11,15-16H,6-7,12-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPTZKNFKKJYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)